molecular formula C15H20N4O B2848031 4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034393-18-3

4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2848031
CAS No.: 2034393-18-3
M. Wt: 272.352
InChI Key: NONVLPBVYDILGP-UHFFFAOYSA-N
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Description

4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a cyclohexene ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a condensation reaction between a hydrazine derivative and a diketone.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final step involves coupling the cyclohexene, pyridazine, and piperazine rings through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-yl(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone
  • 4-(3-Cyclohexen-1-yl)pyridine

Uniqueness

4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(4-pyridazin-4-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c20-15(13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-6-7-16-17-12-14/h1-2,6-7,12-13H,3-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONVLPBVYDILGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=CN=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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